2-((2-Hydroxyethyl)amino)nicotinonitrile

Description

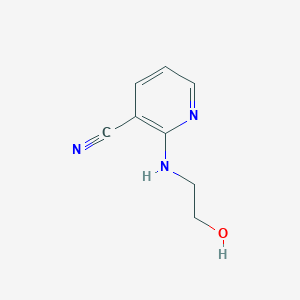

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-7-2-1-3-10-8(7)11-4-5-12/h1-3,12H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLQHHGQBZIPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591350 | |

| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440102-32-9 | |

| Record name | 2-[(2-Hydroxyethyl)amino]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.

Introduction and Chemical Identity

This compound, identified by the CAS number 440102-32-9 , is a substituted nicotinonitrile derivative.[1][2] The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore found in numerous marketed drugs and biologically active compounds.[3][4] Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The presence of both a hydroxyl and a cyano group, coupled with the aromatic pyridine ring, endows this compound with a unique chemical reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 440102-32-9 | [1][2] |

| Molecular Formula | C8H9N3O | [1][2] |

| Molecular Weight | 163.18 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | N#CC1=NC=CC=C1NCCO | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, and the amine proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: Would reveal signals corresponding to the carbon atoms of the pyridine ring, the cyano group, and the hydroxyethyl side chain.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch, a broad band for the hydroxyl (O-H) stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the hydroxyethyl group or other fragments.

Synthesis and Purification

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinonitrile, with 2-aminoethanol. This reaction leverages the electron-withdrawing nature of the cyano group, which activates the pyridine ring towards nucleophilic attack.

General Synthetic Protocol:

A generalized, logical synthesis workflow is presented below. The causality behind these steps lies in creating the right conditions for a successful nucleophilic aromatic substitution.

-

Reactant Preparation: 2-Chloronicotinonitrile is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. This choice of solvent is crucial as it can solvate the ions formed during the reaction without participating in it.

-

Addition of Nucleophile and Base: 2-Aminoethanol (the nucleophile) is added to the solution, typically in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is also added to neutralize the hydrochloric acid formed as a byproduct.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for a period of time, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the cyano group, and the hydroxyl group. This trifunctional nature makes it a highly versatile building block in organic synthesis.

-

Pyridine Ring: The pyridine ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's properties.

-

Cyano Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be derivatized to form esters or ethers.

Significance in Medicinal Chemistry:

The nicotinonitrile core is a privileged scaffold in drug discovery.[3] Several marketed drugs, such as bosutinib and neratinib, contain this moiety.[3] The ability to readily modify the structure of this compound allows for the exploration of a vast chemical space in the search for new drug candidates. The introduction of the hydroxyethylamino side chain can improve pharmacokinetic properties, such as solubility and metabolic stability, and provide an additional point for interaction with biological targets.

Derivatives of nicotinonitrile have been investigated for a range of biological activities, including:

-

Anticancer agents: By targeting various protein kinases and other signaling pathways involved in cancer progression.[5][6][7]

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.

-

Anti-inflammatory agents: By modulating inflammatory pathways.

The synthetic accessibility and versatile reactivity of this compound make it an attractive starting material for the development of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Logical Relationship Diagram:

References

- 1. pschemicals.com [pschemicals.com]

- 2. 440102-32-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the nicotinonitrile scaffold serves as a privileged structural motif, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and versatile reactivity make it a cornerstone for library synthesis and lead optimization. This guide focuses on a specific, yet highly promising derivative: 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No: 440102-32-9).

This molecule uniquely combines three key functional groups onto a pyridine core: a secondary amine, a nitrile, and a primary alcohol. This trifecta of functionality not only dictates its intrinsic chemical behavior but also presents a rich platform for synthetic elaboration, making it a compound of significant interest for researchers, scientists, and drug development professionals. The presence of the hydroxyethyl side chain, in particular, offers a handle for modulating physicochemical properties such as solubility and for introducing further structural diversity, crucial for refining biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications in drug discovery, grounded in established chemical principles and data from analogous structures.

Physicochemical and Structural Properties

This compound is a polar molecule owing to the presence of amine, alcohol, and nitrile functionalities, which are capable of hydrogen bonding. These characteristics are expected to influence its solubility in various solvents and its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 440102-32-9 | |

| Molecular Formula | C₈H₉N₃O | |

| Molecular Weight | 163.18 g/mol | |

| Appearance | (Predicted) White to off-white solid | General observation for similar compounds |

| Storage | Sealed in dry, 2-8°C | |

| SMILES | N#CC1=NC=CC=C1NCCO |

Below is a diagram illustrating the chemical structure of this compound.

An In-depth Technical Guide to the Molecular Structure of 2-((2-Hydroxyethyl)amino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. This document delves into the synthesis, structural elucidation, and potential significance of this molecule, offering field-proven insights and detailed methodologies for its study.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in the development of therapeutic agents. Its inherent chemical versatility and capacity to engage with a multitude of biological targets have made it a cornerstone in modern medicinal chemistry. The pyridine ring acts as a versatile template, while the electron-withdrawing nature of the nitrile group significantly influences the molecule's electronic properties and its interactions with biological macromolecules. This has led to the successful development of several marketed drugs across various therapeutic areas.

This guide focuses specifically on this compound, a derivative that incorporates a hydroxyethylamino side chain. This functionalization introduces key hydrogen bonding capabilities and potential for further chemical modification, making it a molecule of considerable interest for drug discovery and development.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The primary starting materials for this synthesis are 2-chloronicotinonitrile and ethanolamine.

Causality of Experimental Choices

The selection of 2-chloronicotinonitrile as a precursor is strategic. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen and the cyano group. Ethanolamine serves as the nucleophile, with its primary amine group readily displacing the chloride. The choice of reaction conditions, including solvent and temperature, is critical to ensure efficient reaction, minimize side products, and facilitate purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloronicotinonitrile

-

Ethanolamine

-

Anhydrous organic solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in a suitable anhydrous organic solvent under an inert atmosphere.

-

Add an excess of ethanolamine to the solution. The use of excess ethanolamine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to a temperature that facilitates the substitution reaction, typically in the range of 80-120°C, and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterize the purified product by spectroscopic methods.

Workflow for the Synthesis of this compound:

Caption: Synthetic and purification workflow for this compound.

Molecular Structure Elucidation

A comprehensive understanding of the molecular structure of this compound is paramount for predicting its chemical behavior and biological activity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Analysis

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, and the amine and hydroxyl protons. The chemical shifts and coupling patterns provide information on the connectivity of the atoms. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile group, and the hydroxyethyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, which confirms its elemental composition. Fragmentation patterns can provide further structural information. |

Crystallographic Analysis (Hypothetical)

Logical Relationship of Structural Elucidation Techniques:

Introduction: Significance of the Nicotinonitrile Scaffold

An In-Depth Technical Guide to the Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, and explains the causality behind critical process choices to ensure reproducible and efficient synthesis.

Nicotinonitrile derivatives are a class of compounds that hold a privileged position in medicinal chemistry and materials science.[1][2] The pyridine ring, a bioisostere for phenyl groups, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The nitrile group is a versatile functional handle for further chemical transformations and can act as a hydrogen bond acceptor. The specific substituent at the 2-position, in this case, the (2-hydroxyethyl)amino group, introduces hydrophilicity and an additional site for hydrogen bonding or further derivatization, making this compound a valuable intermediate for the synthesis of complex molecular architectures.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electronic properties of the pyridine ring, which is rendered electron-deficient by the ring nitrogen atom. This effect, coupled with the electron-withdrawing nature of the cyano group at the 3-position, strongly activates the 2-position for attack by nucleophiles.

The Core Reaction: 2-Chloronicotinonitrile with Ethanolamine

The cornerstone of this synthesis is the reaction between 2-chloronicotinonitrile and ethanolamine. In this process, the amino group of ethanolamine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring and displacing the chloride leaving group.

The general transformation is as follows:

Caption: Nucleophilic Aromatic Substitution Pathway.

Causality Behind Experimental Choices

-

Choice of Leaving Group: Chlorine is an effective leaving group for this SNAr reaction. While fluorine would be more activating, 2-chloronicotinonitrile is more commonly available and cost-effective.

-

Nucleophile: Ethanolamine is an ideal nucleophile. Its primary amine is sufficiently nucleophilic to attack the pyridine ring, while the hydroxyl group provides a useful functional handle in the final product.

-

Solvent System: The choice of solvent is critical for reaction efficiency. High-boiling point, polar aprotic solvents are often preferred. Polyethylene glycol (PEG-400) has emerged as an environmentally sound and highly effective solvent for such nucleophilic aromatic substitutions, often leading to excellent yields in short reaction times.[3] Other potential solvents include DMSO, DMF, or NMP.

-

Temperature: The reaction typically requires heating to overcome the activation energy for the formation of the Meisenheimer complex intermediate. Temperatures in the range of 100-150°C are common.

-

Base (Optional): While ethanolamine can act as its own base to neutralize the HCl generated, an external, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid and drive the reaction to completion, preventing the protonation and deactivation of the ethanolamine nucleophile.

Precursor Synthesis: Preparation of 2-Chloronicotinonitrile

A reliable supply of the starting material, 2-chloronicotinonitrile, is paramount. A well-documented and robust method for its synthesis begins with nicotinamide.[4]

The pathway involves two key steps:

-

N-Oxidation: Nicotinamide is oxidized to nicotinamide-1-oxide.

-

Chlorination and Dehydration: The N-oxide is then treated with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). This powerful reagent mixture simultaneously converts the amide to a nitrile and chlorinates the 2-position of the pyridine ring.[4][5]

Caption: Synthesis of the Key Precursor.

Alternative Pathway: N-Alkylation of 2-Aminonicotinonitrile

An alternative conceptual approach involves forming the C-N bond first, followed by the introduction of the hydroxyethyl group. This route would start with 2-aminonicotinonitrile and involve its N-alkylation using a 2-haloethanol, such as 2-chloroethanol.

This reaction typically requires a base to deprotonate the amino group, increasing its nucleophilicity for the subsequent SN2 reaction with 2-chloroethanol.[6]

However, this method presents challenges:

-

Over-alkylation: The initial product, being a secondary amine, can react further with 2-chloroethanol to produce a tertiary amine byproduct.

-

Reactivity: 2-chloroethanol is a less potent alkylating agent than alkyl halides like methyl iodide.

-

Precursor Availability: While 2-aminonicotinonitrile is available, its synthesis often proceeds from 2-chloronicotinonitrile itself, making this route less direct.[7]

Given these potential complications, the SNAr reaction on 2-chloronicotinonitrile is the preferred and more direct pathway.

Experimental Protocols

The following protocols are provided as a self-validating system, grounded in established chemical principles.

Protocol 5.1: Synthesis of 2-Chloronicotinonitrile[4]

(Caution: This procedure involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

-

N-Oxide Formation: Synthesize nicotinamide-1-oxide from nicotinamide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a drying tube, place nicotinamide-1-oxide (1.0 eq).

-

Carefully add phosphorus pentachloride (PCl5, ~1.4 eq) and mix the solids thoroughly.

-

Slowly add phosphorus oxychloride (POCl3, ~4 mL per gram of N-oxide) with shaking.

-

Heat the mixture in an oil bath gradually to 100-105°C. An exothermic reaction will commence, causing the POCl3 to reflux vigorously. Control the reflux with an ice-water bath if necessary.

-

Once the initial vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

-

Cool the reaction mixture and remove the excess POCl3 by distillation under reduced pressure.

-

Carefully pour the residual dark oil onto crushed ice with stirring.

-

Isolate the crude solid product by filtration, wash thoroughly with water, and then with a cold, dilute sodium hydroxide solution to remove acidic impurities.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent or by Soxhlet extraction with anhydrous ether.

Protocol 5.2: Synthesis of this compound

-

Reaction Setup: To a sealable reaction vessel, add 2-chloronicotinonitrile (1.0 eq), ethanolamine (2.0-3.0 eq), and polyethylene glycol (PEG-400) as the solvent (~5 mL per gram of 2-chloronicotinonitrile).

-

Heating: Seal the vessel and heat the mixture to 120°C with magnetic stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove PEG-400 and excess ethanolamine.

-

Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Data Summary and Characterization

The efficiency of the SNAr pathway is summarized below. Yields and reaction times are representative and can be optimized by adjusting stoichiometry, temperature, and solvent.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloronicotinonitrile | Ethanolamine | PEG-400 | 120 | 2-6 | >85 | Based on[3] |

| 2-Chloronicotinonitrile | Ethanolamine | NMP | 130 | 4-8 | 80-90 | General SNAr |

| 2-Chloronicotinonitrile | Ethanolamine | neat | 150 | 2-4 | 75-85 | Solvent-free |

Characterization Data (Expected):

-

1H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, a triplet for the -CH2- attached to the nitrogen, a triplet for the -CH2- attached to the oxygen, a broad singlet for the N-H proton, and a triplet/broad singlet for the O-H proton.[8][9]

-

13C NMR: Signals for the aromatic carbons (including the C-CN, C-NH, and other ring carbons) and two signals for the aliphatic carbons of the hydroxyethyl chain are expected.[10]

-

IR Spectroscopy: Look for characteristic peaks for N-H stretching (~3350 cm-1), O-H stretching (~3400 cm-1, broad), C≡N stretching (~2220 cm-1), and C=C/C=N stretching in the aromatic region (~1600-1400 cm-1).

-

Mass Spectrometry: The molecular ion peak corresponding to the formula C8H9N3O (M.W. 163.18) should be observed.[11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]

- 7. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. researchgate.net [researchgate.net]

- 11. 440102-32-9|this compound|BLD Pharm [bldpharm.com]

Discovery of 2-((2-Hydroxyethyl)amino)nicotinonitrile

An In-depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers, chemists, and drug development professionals. We will explore its discovery through a detailed synthetic pathway, outline its physicochemical and spectroscopic properties, and discuss the scientific rationale for its potential applications in modern therapeutic research. This document serves as a foundational resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that has garnered significant attention in the field of organic and medicinal chemistry.[1] Its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] The presence of the cyano group and the pyridine ring provides a unique electronic and structural framework, making it a versatile intermediate for synthesizing more complex heterocyclic systems.[3][4]

The "discovery" of a specific derivative like this compound is intrinsically linked to its synthesis and the exploration of structure-activity relationships (SAR). By appending different functional groups to the nicotinonitrile core, chemists can modulate the molecule's properties, such as solubility, polarity, and its ability to interact with biological targets. The introduction of the 2-(hydroxyethyl)amino side chain at the C-2 position is a strategic modification. The amino group serves as a flexible linker, while the terminal hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile. This guide elucidates the synthesis, properties, and potential of this important building block.

Synthesis and Mechanistic Pathway

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental to the synthesis of many substituted pyridines.

Reaction Overview

The synthesis involves the reaction of a halo-substituted nicotinonitrile, typically 2-chloronicotinonitrile, with ethanolamine. The lone pair of electrons on the nitrogen atom of ethanolamine acts as the nucleophile, attacking the electron-deficient carbon atom at the C-2 position of the pyridine ring, which bears the chlorine leaving group.

The causality behind this experimental choice is clear: the electron-withdrawing nature of both the ring nitrogen and the adjacent cyano group makes the C-2 position highly susceptible to nucleophilic attack. The chlorine atom is a competent leaving group, facilitating the substitution.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from commercially available precursors to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure based on standard organic synthesis methodologies for SNAr reactions.

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the starting material. Add an inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), which will act as an acid scavenger.

-

Nucleophile Addition: Add ethanolamine (1.1-1.5 eq) to the stirring mixture. The slight excess ensures the complete consumption of the limiting reactant, 2-chloronicotinonitrile.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

The following table summarizes the key properties of the target compound.[5]

| Property | Value |

| CAS Number | 440102-32-9 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Storage | Sealed in a dry environment, refrigerated (2-8°C) |

| SMILES Code | N#CC1=CC=NC=C1NCCO |

Spectroscopic Characterization (Expected)

While a dedicated spectrum for this specific molecule is not provided in the search results, its structure allows for the confident prediction of key spectroscopic features.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad peak around 3300-3500 cm⁻¹ from the hydroxyl group.

-

N-H Stretch: A moderate peak around 3350-3450 cm⁻¹ from the secondary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense peak around 2220-2240 cm⁻¹.

-

C=C/C=N Stretch (Aromatic Ring): Peaks in the 1500-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.5 ppm) corresponding to the protons on the pyridine ring.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Methylene Protons (-CH₂-N): A triplet around 3.4-3.6 ppm.

-

Methylene Protons (-CH₂-O): A triplet around 3.7-3.9 ppm.

-

O-H Proton: A broad singlet, often exchangeable with D₂O.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z ≈ 163 or 164, respectively.

-

Rationale for Development and Potential Applications

The interest in this compound stems from the proven therapeutic potential of the broader 2-aminonicotinonitrile class.[6] Research has shown that derivatives of this scaffold can act as autophagy enhancers and possess anticancer activity.[2][6]

Structure-Activity Relationship Insights

The specific functional groups of this compound are key to its potential as a drug scaffold or intermediate. The diagram below breaks down the relationship between the molecular structure and its potential biological relevance.

References

- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydroxynicotinonitrile | 95891-30-8 | Benchchem [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]

- 6. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile: Synthesis, Characterization, and Medicinal Chemistry Context

Abstract

This technical guide provides an in-depth analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We confirm its IUPAC nomenclature and detail its structural and physicochemical properties based on available data. A robust and plausible synthetic protocol via nucleophilic aromatic substitution is presented, with a focus on the mechanistic rationale behind the selection of reagents and conditions. Furthermore, this guide contextualizes the molecule's utility by exploring the established roles of the nicotinonitrile scaffold and the nitrile pharmacophore in modern pharmaceuticals. The functional handles of the title compound—a secondary amine, a primary alcohol, and a cyano group—offer versatile opportunities for derivatization, positioning it as a valuable intermediate for constructing complex molecular architectures and compound libraries. This document is intended for researchers and scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Nicotinonitrile Scaffold in Drug Discovery

The nitrile group, once viewed with caution, is now a widely embraced pharmacophore in modern drug design. Its unique electronic properties, linear geometry, and ability to act as a potent hydrogen bond acceptor allow it to serve as a versatile bioisostere for functionalities like carbonyls, hydroxyl groups, and even halogens.[1][2] The incorporation of a nitrile can significantly enhance a molecule's binding affinity to its biological target, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1]

When integrated into a privileged heterocyclic scaffold such as pyridine, the opportunities for creating novel chemical entities expand dramatically. The nicotinonitrile (pyridine-3-carbonitrile) core is a precursor to the essential vitamin niacin and is found in a range of bioactive molecules.[3] The functionalization of this core, as seen in this compound, introduces key reactive sites, enabling its use as a sophisticated building block for targeted therapeutic agents. This guide will dissect the chemical identity, synthesis, and potential applications of this specific molecule.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is fundamental to all subsequent research and development efforts. This section validates the nomenclature and summarizes the key identifiers for the title compound.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound . This name is derived by identifying the parent heterocycle, nicotinonitrile (pyridine-3-carbonitrile), and naming the substituent at the C2 position as a (2-hydroxyethyl)amino group. Its corresponding CAS Registry Number is 440102-32-9.[4][5]

The chemical structure is depicted below, illustrating the connectivity of the pyridine ring, the cyano group at the 3-position, and the amino-alcohol side chain at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical and Tabulated Data

A summary of the key identifiers and physical properties is crucial for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Registry Number | 440102-32-9 | [4][5] |

| Molecular Formula | C₈H₉N₃O | [4][5] |

| Molecular Weight | 163.18 g/mol | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Proposed Synthesis and Mechanistic Rationale

While specific literature protocols for this exact molecule are not abundant, its synthesis can be reliably designed based on fundamental principles of organic chemistry. The most logical and efficient pathway is a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Retrosynthetic Analysis and Strategy

The key C-N bond between the pyridine ring and the side chain can be formed by displacing a suitable leaving group from the 2-position of the nicotinonitrile ring with an amine nucleophile. The pyridine ring is inherently electron-deficient, and this deficiency is further enhanced by the electron-withdrawing nitrile group at the 3-position. This electronic arrangement makes the 2-position highly activated towards nucleophilic attack. Therefore, 2-chloronicotinonitrile serves as an ideal electrophilic precursor, and 2-aminoethanol (ethanolamine) is the corresponding nucleophile.

Proposed Synthetic Workflow

The workflow involves a one-step reaction followed by purification. The selection of a non-nucleophilic base and a polar aprotic solvent is critical for reaction efficiency.

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for the synthesis and confirmation of the target compound.

Objective: To synthesize this compound from 2-chloronicotinonitrile and 2-aminoethanol.

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

2-Aminoethanol (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material. Begin stirring the suspension. Add 2-aminoethanol (1.2 eq) dropwise to the mixture at room temperature.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium salts and facilitates the SₙAr mechanism without interfering. K₂CO₃ is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving it to completion. A slight excess of the amine nucleophile ensures full consumption of the limiting electrophile.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloronicotinonitrile spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Causality: The aqueous workup removes the DMF solvent and inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a suitable organic solvent for extracting the moderately polar product.

-

-

Purification - Phase 1: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash helps to break any emulsions and further remove residual water from the organic phase.

-

-

Purification - Phase 2: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 50% to 100% ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from any unreacted starting materials or side products, ensuring high purity.

-

-

Validation: Collect the pure fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for drug discovery programs.

-

Versatile Derivatization: The molecule possesses three distinct functional handles. The secondary amine can be acylated, alkylated, or used in reductive amination. The primary hydroxyl group can be esterified, etherified, or oxidized. This is particularly noteworthy in the context of the drug Nicorandil, where the analogous N-(2-hydroxyethyl)nicotinamide is O-nitrated to produce the active pharmaceutical ingredient.[6] The nitrile itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of 163.18 Da, this compound is an ideal candidate for fragment-based screening. Its hydrogen bonding capabilities (donor: -NH, -OH; acceptor: -OH, pyridine N, nitrile N) provide multiple points of interaction with protein active sites.

-

Bioisosteric Replacement: As established, the nitrile group is an effective bioisostere.[2] This molecule can be used in lead optimization campaigns to replace less desirable functionalities, potentially improving potency or ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the nitrile can mimic the hydrogen bonding of a ketone found in a known inhibitor.[2]

Conclusion

This compound is a well-defined chemical entity with a confirmed IUPAC name and a clear, plausible route for its chemical synthesis. Its structure combines the privileged nicotinonitrile core with versatile functional groups, positioning it as a valuable and strategic building block for medicinal chemists. The insights from structurally related compounds and the established utility of the nitrile pharmacophore underscore its potential for application in the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. pschemicals.com [pschemicals.com]

- 5. 440102-32-9|this compound|BLD Pharm [bldpharm.com]

- 6. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

Physical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile

An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. Intended for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple data sheet to detail the critical experimental methodologies and scientific rationale required to thoroughly evaluate the compound's properties. While foundational identifying information is provided, the core of this guide is a detailed exposition of the standard operating procedures for determining thermal properties, solubility, and spectroscopic identity. This approach ensures that research and development efforts are built upon a foundation of robust, reproducible, and well-understood data, which is paramount for applications in synthesis optimization, formulation development, and regulatory submission.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted aminonicotinonitrile, a class of compounds recognized for its versatile role as a building block in medicinal chemistry. The molecule's structure, featuring a pyridine core, a nitrile group, a secondary amine, and a primary alcohol, presents a unique combination of hydrogen bond donors and acceptors, alongside a moderate degree of polarity. These features suggest potential utility as an intermediate in the synthesis of novel therapeutic agents.

However, before a compound can be advanced through the development pipeline, its fundamental physical properties must be meticulously defined. This process is not a mere academic exercise; it is a critical, value-adding step that directly influences:

-

Process Chemistry: Understanding properties like solubility and melting point is essential for optimizing reaction conditions, controlling crystallization, and ensuring purification efficiency and scalability.

-

Formulation Science: The aqueous solubility, pKa, and LogP are cornerstone parameters that dictate formulation strategy, influencing everything from salt form selection to the choice of excipients for desired bioavailability.

-

Analytical Method Development: A complete spectroscopic profile (NMR, IR, MS) serves as the compound's unique fingerprint, enabling robust quality control (QC) methods for identity and purity assessment.

This guide provides the established methodologies to generate this essential data package, emphasizing the causality behind experimental choices to empower scientists to not only generate data but to understand its implications.

Compound Identity and Foundational Data

Accurate identification is the first step in any scientific investigation. The following identifiers have been established for this compound.

Chemical Structure:

Caption: Diagram 1: DSC Workflow for Melting Point Determination.

Solubility Profile: Aqueous and Organic Solvents

Scientific Rationale: Solubility is a critical parameter that governs a compound's behavior in both biological and chemical systems. The OECD Guideline 105 standard "Shake-Flask Method" is the gold-standard for determining equilibrium solubility. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature. This data is essential for designing preclinical formulations, selecting solvents for process chemistry, and predicting oral absorption.

SOP: Equilibrium Solubility Determination by the Shake-Flask Method

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a relevant solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. A preliminary kinetics study can confirm the time required to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be run in parallel for accurate quantification.

-

Result Reporting: The solubility is reported in units of mg/mL or µg/mL.

Caption: Diagram 2: Shake-Flask Method for Solubility Assessment.

Spectroscopic Analysis for Structural Confirmation

A complete spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct aromatic protons on the pyridine ring, methylene protons of the hydroxyethyl group (with characteristic splitting patterns), and exchangeable protons for the NH and OH groups.

-

FT-IR: Identifies the key functional groups. Expected characteristic vibrational bands include a sharp C≡N stretch (~2220-2240 cm⁻¹), an O-H stretch from the alcohol (~3200-3500 cm⁻¹, broad), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing a measured mass that matches the theoretical mass of C₈H₉N₃O to within 5 ppm.

Summary Data Table (Characterization Template)

The following table should be used to consolidate the experimental data generated for this compound.

Table 2: Physicochemical Property Summary

| Property | Method | Result | Notes |

|---|---|---|---|

| Appearance | Visual Inspection | To be determined (TBD) | Color, physical state (e.g., crystalline solid, powder) |

| Melting Point | DSC | TBD | Report as onset temperature (°C) |

| Enthalpy of Fusion | DSC | TBD | Report as ΔHfus (J/g) |

| Aqueous Solubility | Shake-Flask, HPLC-UV | TBD | Report at specified pH and temp (e.g., pH 7.4, 25°C) |

| ¹H NMR | 400 MHz NMR | TBD | Must conform to the expected structure |

| FT-IR | ATR-FTIR | TBD | Report key peaks (cm⁻¹) for C≡N, O-H, N-H |

| Mass (HRMS) | ESI-TOF | TBD | Report [M+H]⁺; must be within 5 ppm of theoretical |

A Technical Guide to the Spectroscopic Characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile (CAS No. 440102-32-9), a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science.[1] As a molecule featuring a pyridine core, a nitrile moiety, and a hydroxyethylamino side chain, its structural confirmation relies on the synergistic application of multiple analytical techniques. This document outlines the theoretical basis and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing robust experimental protocols and explaining the causality behind expected spectral features, this guide serves as an essential resource for researchers, quality control analysts, and drug development professionals engaged in the synthesis and analysis of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

The unambiguous identification of this compound, with the molecular formula C₈H₉N₃O, necessitates a multi-faceted analytical approach.[2] Each spectroscopic technique provides unique and complementary information, which, when combined, confirms the molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy is paramount for the rapid identification of key functional groups, such as the hydroxyl (-OH), secondary amine (-NH), and nitrile (-C≡N) moieties.

-

Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecular structure through controlled fragmentation analysis.

Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) would provide definitive assignments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, crucially, allows for the observation of exchangeable protons from the amine (-NH) and hydroxyl (-OH) groups, which often disappear or broaden in other solvents like chloroform-d (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a standard line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the side-chain methylene protons, and the exchangeable amine and hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H6 | Located ortho to the ring nitrogen and ortho to the amino group, leading to significant deshielding. |

| ~ 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | H4 | Situated para to the amino group and ortho to the nitrile, experiencing deshielding from both. |

| ~ 6.6 - 6.8 | Triplet or dd | 1H | H5 | Positioned meta to both the ring nitrogen and the nitrile group, making it the most upfield of the aromatic protons. |

| ~ 6.5 - 7.0 | Broad Singlet | 1H | -NH | The chemical shift is variable and concentration-dependent. Broadening is typical for protons on nitrogen. |

| ~ 4.8 - 5.0 | Triplet (t) | 1H | -OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. Its shift is solvent and concentration dependent. |

| ~ 3.5 - 3.7 | Quartet or dt | 2H | Cβ-H₂ | These protons are adjacent to the hydroxyl group, causing a downfield shift. They couple with both the -OH and the Cα protons. |

| ~ 3.3 - 3.5 | Quartet or dt | 2H | Cα-H₂ | These protons are adjacent to the amine nitrogen, also causing a downfield shift. They couple with the -NH and Cβ protons. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C2 | Attached directly to two nitrogen atoms (ring and amine), this carbon is the most deshielded in the aromatic region. |

| ~ 153 | C6 | Alpha to the ring nitrogen, resulting in a significant downfield shift. |

| ~ 140 | C4 | Influenced by the electron-withdrawing nitrile group and the ring nitrogen. |

| ~ 117 | C≡N | A characteristic chemical shift for nitrile carbons.[3] |

| ~ 112 | C5 | The most upfield of the aromatic carbons due to its position relative to the substituents. |

| ~ 90 | C3 | Shielded by the strong electron-donating effect of the adjacent amino group. |

| ~ 60 | Cβ | Attached to the electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl carbon. |

| ~ 45 | Cα | Attached to the electronegative nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups.

Experimental Protocol: ATR-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid samples as it requires minimal preparation.

-

Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Expected Data and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500 - 3200 | O-H stretch | Broad, Strong | Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[4] |

| 3400 - 3300 | N-H stretch | Medium, Sharp | Characteristic of the secondary amine. This peak may sometimes overlap with the broad O-H signal. |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H stretching vibrations. |

| 3000 - 2850 | C-H stretch | Medium | Aliphatic C-H stretching from the ethyl side chain. |

| 2260 - 2220 | C≡N stretch | Medium, Sharp | A highly characteristic and reliable band confirming the nitrile functional group.[5] |

| 1620 - 1580 | C=C / C=N stretch | Strong | Aromatic ring stretching vibrations. |

| 1250 - 1000 | C-O stretch | Strong | C-O single bond stretching from the primary alcohol. |

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): To obtain fragmentation data, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Expected Data and Interpretation

-

Molecular Ion: The molecular weight of C₈H₉N₃O is 163.18 g/mol .[2] In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 164.1.

-

Fragmentation Analysis: Tandem MS can reveal characteristic fragmentation patterns that confirm the structure.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

The loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) or ethylene oxide (C₂H₄O, 44 Da) from the parent ion is a highly probable fragmentation pathway, leading to a significant fragment ion around m/z 119 or 120. Another likely fragmentation is the loss of water (18 Da), resulting in an ion at m/z 146.

Integrated Analytical Workflow

A logical and systematic workflow is critical for the definitive identification of this compound. This process ensures that complementary data from each technique is used to build a conclusive structural assignment.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key identifiers are: an [M+H]⁺ ion at m/z 164 in the mass spectrum; characteristic O-H, N-H, and C≡N stretches in the IR spectrum; and a unique set of signals in the ¹H and ¹³C NMR spectra corresponding to the substituted pyridine ring and the N-hydroxyethyl side chain. Following the protocols and interpretative guidelines detailed in this document will ensure accurate and reliable structural confirmation, which is the foundation of all subsequent research and development activities.

References

1H NMR spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for understanding their function and potential applications. This compound (CAS No: 440102-32-9, Molecular Formula: C₈H₉N₃O) is one such molecule, presenting a unique combination of a substituted pyridine ring and a flexible hydroxyethyl sidechain.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for unambiguously determining its molecular structure in solution.

This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will deconstruct the molecule to predict its spectral features from first principles, outline a rigorous protocol for data acquisition, and provide a detailed framework for interpretation. This document is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to apply NMR spectroscopy to complex heterocyclic systems.

Part 1: Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. The structure of this compound contains seven distinct proton environments, which can be categorized into three regions: aromatic (pyridine ring), aliphatic (ethyl chain), and labile (exchangeable protons).

Caption: Labeled structure of this compound.

-

Aromatic Protons: H4, H5, and H6 reside on the pyridine ring. Their chemical shifts are influenced by the nitrogen heteroatom and the electronic effects of the amino (-NH) and cyano (-CN) substituents.

-

Aliphatic Protons: The two methylene groups, Hα (adjacent to the amino nitrogen) and Hβ (adjacent to the hydroxyl oxygen), form an ethyl bridge.

-

Labile Protons: The amine proton (NH) and the hydroxyl proton (OH) are attached to heteroatoms and are capable of chemical exchange. Their signals are highly sensitive to solvent, temperature, and concentration.[3]

Part 2: Theoretical ¹H NMR Spectrum Prediction in DMSO-d₆

A key aspect of scientific integrity in spectral analysis is the ability to predict a spectrum from the molecular structure. This process validates the final interpretation. We will predict the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a polar, aprotic solvent ideal for this compound. DMSO-d₆ is prized for its ability to form hydrogen bonds with NH and OH protons, which slows down their exchange rate and often results in sharper signals and observable coupling.[4][5]

The Aromatic Region (δ 6.0 - 8.5 ppm)

The pyridine ring protons are subject to complex electronic effects.

-

The Amino Group (-NHR) at C2: This is a strong electron-donating group (EDG). It increases electron density at the ortho (C3) and para (C4, C6) positions, causing an upfield (shielding) shift for the corresponding protons.[6]

-

The Cyano Group (-CN) at C3: This is a strong electron-withdrawing group (EWG). It decreases electron density, particularly at the ortho (C2, C4) and para (C6) positions, causing a downfield (deshielding) shift.[7]

The final chemical shifts are a composite of these competing effects:

-

H6: Located para to the EDG and ortho to the EWG, it experiences strong deshielding from the ring nitrogen and the cyano group. It is predicted to be the most downfield of the aromatic protons.

-

H4: Located ortho to the EWG and para to the EDG, it will also be significantly downfield.

-

H5: Located meta to both substituents, it will be the least affected and thus the most upfield of the three aromatic protons.

Splitting Patterns: Spin-spin coupling will split these signals.

-

Ortho coupling (³J): Between adjacent protons (H4-H5, H5-H6), typically in the range of 5-9 Hz for pyridine systems.[8][9]

-

Meta coupling (⁴J): Between protons separated by two bonds (H4-H6), which is much smaller, typically 1-3 Hz.[10]

This leads to the following predicted multiplicities:

-

H6: A doublet of doublets (dd) due to coupling with H5 (ortho) and H4 (meta).

-

H5: A doublet of doublets (dd) due to coupling with H6 (ortho) and H4 (ortho).

-

H4: A doublet of doublets (dd) due to coupling with H5 (ortho) and H6 (meta).

The Aliphatic Region (δ 3.0 - 4.0 ppm)

The two methylene groups (Hα and Hβ) are chemically distinct due to their proximity to different heteroatoms.

-

Hα (-NH-CH₂-): These protons are adjacent to the amino nitrogen. They are expected to resonate in the range of 3.3 - 3.7 ppm.

-

Hβ (-CH₂-OH): These protons are adjacent to the more electronegative oxygen atom, which will deshield them more strongly than the nitrogen deshields Hα. They are predicted to be slightly downfield, around 3.5 - 4.0 ppm.[11]

Because Hα and Hβ are on adjacent carbons, they will couple with each other. According to the n+1 rule, each signal will be split into a triplet (t) with a typical vicinal coupling constant (³J) of approximately 6-7 Hz.[9]

The Labile Proton Region (Variable)

The chemical shifts of NH and OH protons are highly variable. However, in DMSO-d₆, we can make reasonable predictions.

-

NH Proton: The amino proton signal is often broadened by quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. In DMSO-d₆, it is expected to appear as a broad signal, likely a triplet (t) due to coupling with the adjacent Hα protons. Its chemical shift is predicted to be in the δ 6.5 - 8.0 ppm range.

-

OH Proton: The hydroxyl proton, stabilized by hydrogen bonding with the DMSO solvent, is expected to be a relatively sharp triplet (t) due to coupling with the adjacent Hβ protons. Its chemical shift is predicted to be in the δ 4.5 - 5.5 ppm range.[12][13]

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral data for this compound in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.0 – 8.3 | dd | ³J₅,₆ ≈ 5-7; ⁴J₄,₆ ≈ 1-3 | 1H |

| H4 | 7.8 – 8.1 | dd | ³J₄,₅ ≈ 8-9; ⁴J₄,₆ ≈ 1-3 | 1H |

| NH | 6.5 – 8.0 | t (broad) | ³J ≈ 5-6 | 1H |

| H5 | 6.7 – 7.0 | dd | ³J₄,₅ ≈ 8-9; ³J₅,₆ ≈ 5-7 | 1H |

| OH | 4.5 – 5.5 | t | ³J ≈ 5-6 | 1H |

| Hβ | 3.5 – 4.0 | t | ³J ≈ 6-7 | 2H |

| Hα | 3.3 – 3.7 | t | ³J ≈ 6-7 | 2H |

Part 3: Experimental Protocol for Data Acquisition

Trustworthy data is built upon a foundation of rigorous and reproducible experimental methodology. The following protocol is a self-validating system designed to produce a high-quality ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Ensure the solvent is from a freshly opened ampule or properly stored to minimize water contamination.[4] The residual protio-solvent peak (DMSO-d₅) will appear as a quintet at δ 2.50 ppm.[14]

-

Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to cover the detector coils (typically ~4 cm).

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Tune and match the probe to the correct frequency.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

Rationale: The goal is to obtain a spectrum with a high signal-to-noise (S/N) ratio and accurate resolution.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Use a standard 1D proton pulse sequence. Set the number of scans (NS) to 16 or 32; this is usually sufficient for a sample of this concentration.

-

Set the relaxation delay (d1) to 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the FID to improve the S/N ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO-d₅ quintet to δ 2.50 ppm.[15]

-

Integrate all signals and measure the peak multiplicities and coupling constants.

-

Part 4: Interpreting the ¹H NMR Spectrum

The final step is to assign each signal in the processed spectrum to a specific proton in the molecule, validating the structure. This is a systematic process.

-

Count the Signals: Confirm that there are seven distinct signals, corresponding to the seven unique proton environments predicted.[16]

-

Analyze Chemical Shifts: Compare the observed chemical shifts to the predicted regions. The aromatic signals should be downfield (6.5-8.5 ppm), the labile and aliphatic signals in the mid-field (3.0-8.0 ppm).[17]

-

Check Integration: The relative integrals must match the number of protons in each environment. The three aromatic signals and two labile signals should each integrate to 1H, while the two methylene signals should each integrate to 2H.

-

Analyze Splitting Patterns:

-

Confirm the three doublet-of-doublets patterns in the aromatic region.

-

Confirm the two triplets in the aliphatic region and the two triplets for the labile protons.

-

The existence of coupling for the NH and OH protons is strong evidence that the spectrum was acquired in DMSO-d₆ or a similar hydrogen-bond-accepting solvent.[13]

-

-

Verify Coupling Constants: This is the most crucial step for unambiguous assignment.

-

The ³J value connecting the two methylene triplets (Hα and Hβ) must be identical.

-

The ³J value connecting the OH triplet to the Hβ triplet must be identical.

-

The ³J value connecting the NH triplet to the Hα triplet must be identical.

-

In the aromatic system, the J-values must be reciprocal. For example, the ortho coupling constant ³J₄,₅ measured from the H4 signal must be identical to the ³J₄,₅ value measured from the H5 signal. This cross-verification confirms their connectivity.[9]

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a theoretically sound prediction based on substituent effects and coupling pathways, followed by a rigorous experimental protocol, enables a confident and complete assignment of the molecule's proton environments. The characteristic doublet-of-doublets in the aromatic region, coupled with the two distinct triplets of the ethyl chain and the observable coupling of the labile NH and OH protons in DMSO-d₆, provide a unique spectral fingerprint. This guide serves as a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these fundamental principles to the structural elucidation of other complex heterocyclic compounds.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 440102-32-9|this compound|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. azooptics.com [azooptics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

13C NMR analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in pharmaceutical research and drug development. We delve into the theoretical prediction of chemical shifts based on substituent effects, present a robust, self-validating experimental protocol for spectral acquisition, and offer a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation and characterization of complex heterocyclic compounds. By integrating foundational NMR principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), this guide establishes a gold-standard methodology for confident analysis.

Introduction: The Imperative for Structural Certainty